molecular formula C16H18ClNO2S B4615846 N-[1-(4-chlorophenyl)propyl]-1-phenylmethanesulfonamide

N-[1-(4-chlorophenyl)propyl]-1-phenylmethanesulfonamide

Cat. No. B4615846
M. Wt: 323.8 g/mol
InChI Key: OPMNTGAKEZMOKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenylmethanesulfonamide derivatives, including compounds structurally related to N-[1-(4-chlorophenyl)propyl]-1-phenylmethanesulfonamide, often involves reactions that introduce highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines. For example, the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene can produce such electrophilic compounds, demonstrating the high reactivity of the product through alkylation reactions with various organic substrates (Aizina, Levkovskaya, & Rozentsveig, 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[1-(4-chlorophenyl)propyl]-1-phenylmethanesulfonamide, such as N-(2,4-Dichlorophenyl)methanesulfonamide, reveals interesting conformational details. The N—H bond tends to align syn to the ortho-chloro substituent, indicating a preference for certain geometric configurations in these molecules. This preference impacts the molecule's biological activity and interaction potential (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

The chemical reactivity of phenylmethanesulfonamide derivatives is highlighted by their use as intermediates in various chemical transformations. For instance, the development of chemoselective N-acylation reagents based on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides showcases the ability of these compounds to undergo specific chemical reactions, offering insights into their reactivity and potential applications in synthetic chemistry (Kondo et al., 2000).

Scientific Research Applications

Synthetic Approaches and Chemical Reactivity

New Synthetic Pathways : A study by Yu. A. Aizina et al. (2012) explored a new synthetic approach to phenylmethanesulfonamide derivatives, showcasing the high reactivity of products obtained from the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene. This reactivity was demonstrated through alkylation reactions involving various organic compounds (Aizina, Levkovskaya, & Rozentsveig, 2012).

Chemoselective N-Acylation Reagents : Research by K. Kondo et al. (2000) developed a variety of chemoselective N-acylation reagents based on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides. This work systematically studied the structure-reactivity relationship of these compounds, highlighting their utility in chemoselective acylation reactions (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Cycloaddition Reactions : Cycloaddition reactions involving N-sulfinylsulfonamides were studied by Toru Minami et al. (1975), demonstrating the formation of unstable cycloadducts that were hydrolyzed to N,N′-disubstituted amidine derivatives in good yields. This research highlights the versatility of sulfonamide derivatives in synthetic organic chemistry (Minami, Takimoto, & Agawa, 1975).

Potential Biological Activities

Histamine H3 Receptor Antagonists : The development of 4-chlorophenylmethanesulfonamide derivatives as potent and selective histamine H3 receptor antagonists was investigated by M. Tozer et al. (1999). Their research found that imidazol-4-ylbutyl analogues exhibited high receptor affinity, suggesting potential applications in therapeutic treatments (Tozer, Buck, Cooke, Kalindjian, McDonald, Pether, & Steel, 1999).

Antiviral Activity : Zhuo Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and evaluated their anti-tobacco mosaic virus activity. This study demonstrates the potential of such derivatives in developing antiviral agents (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

properties

IUPAC Name

N-[1-(4-chlorophenyl)propyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S/c1-2-16(14-8-10-15(17)11-9-14)18-21(19,20)12-13-6-4-3-5-7-13/h3-11,16,18H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMNTGAKEZMOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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